molecular formula C18H17N3O5 B5400627 N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5400627
M. Wt: 355.3 g/mol
InChI Key: NCPRSEKIVXSXIK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring a 2,4-dimethoxyphenyl group and a furan-2-yl substituent. The compound’s structure combines electron-donating methoxy groups with a heteroaromatic furan moiety, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-24-12-5-6-13(16(10-12)25-2)19-17(22)11-21-18(23)8-7-14(20-21)15-4-3-9-26-15/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPRSEKIVXSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Attachment of the Dimethoxyphenyl Group: This step might involve a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the acetamide backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Halogenated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.

Core Pyridazinone Modifications
Compound Name Pyridazinone Substituents Acetamide-Linked Group Key Structural Features Yield (%) Reference Data
Target Compound 3-(Furan-2-yl) N-(2,4-Dimethoxyphenyl) Electron-rich furan; dimethoxy aromatic amine N/A Not specified
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-Dichloro N-(Sulfonamide-aniline) Electron-withdrawing Cl; sulfonamide group 79 HRMS: m/z 528.1
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide 3-(Naphthalen-1-yl) N-(4-Acetamidophenyl) Bulky naphthyl; acetamide-phenyl N/A RN: 1416880-79-1
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(4-Methoxyphenyl) N-(4-Methoxyphenethyl) Dual methoxy groups; flexible ethyl linker N/A Mol. Wt.: 393.44

Key Observations :

  • Steric Impact : The naphthyl group in ’s compound introduces significant bulk compared to the furan or methoxyphenyl groups, which may influence steric hindrance in biological targets.
  • Solubility : Sulfonamide () and methoxy groups () may enhance aqueous solubility compared to hydrophobic naphthyl or furan moieties.
Physicochemical and Spectral Data
  • IR Spectroscopy: C=O stretches in analogs range from 1664–1681 cm⁻¹ (), consistent with pyridazinone and acetamide carbonyl groups . The target compound’s IR would likely show similar peaks.
  • 1H NMR : Aromatic protons in the dimethoxyphenyl group (δ ~6.5–7.5 ppm) and furan protons (δ ~6.3–7.4 ppm) would align with shifts observed in (δ 7.2–7.8 ppm for trifluoromethylbenzothiazole) .
  • Molecular Weight : The target compound’s estimated molecular weight (~399.4 g/mol) is comparable to ’s analog (393.44 g/mol) .
Inferred Pharmacological Potential
  • Enzyme Inhibition: ’s dichloro-pyridazinone analog is a PRMT5 inhibitor, suggesting pyridazinones may target methyltransferases . The target compound’s furan group could modulate selectivity.

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